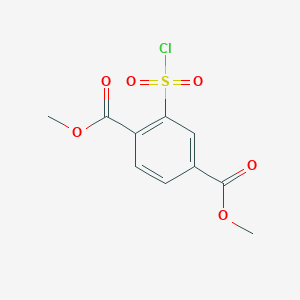

1,4-Dimethyl 2-(chlorosulfonyl)benzene-1,4-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl 2-chlorosulfonylbenzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO6S/c1-16-9(12)6-3-4-7(10(13)17-2)8(5-6)18(11,14)15/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQWTLPSBDFBRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,4-Dimethyl 2-(chlorosulfonyl)benzene-1,4-dicarboxylate involves several steps. One common method includes the chlorosulfonation of 1,4-dimethylbenzene-1,4-dicarboxylate. The reaction typically requires the use of chlorosulfonic acid as a reagent under controlled temperature conditions . Industrial production methods may involve bulk custom synthesis to meet specific purity and quantity requirements .

Chemical Reactions Analysis

1,4-Dimethyl 2-(chlorosulfonyl)benzene-1,4-dicarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming new products.

Hydrolysis: The chlorosulfonyl group can be hydrolyzed under acidic or basic conditions to yield sulfonic acids.

Common reagents used in these reactions include chlorosulfonic acid, sulfuric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Herbicide Development

One of the primary applications of 1,4-Dimethyl 2-(chlorosulfonyl)benzene-1,4-dicarboxylate is its potential use as a herbicide. Research indicates that this compound exhibits herbicidal properties by inhibiting specific biochemical pathways in plants. The chlorosulfonyl group is particularly effective in modifying the compound's activity against various weed species. Studies have shown that it can selectively target and disrupt plant growth without adversely affecting surrounding crops, making it a candidate for developing selective herbicides .

Chemical Synthesis

In the realm of organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its structure allows for various substitution reactions that can lead to the formation of diverse chemical entities. This versatility is particularly valuable in pharmaceutical chemistry where it can be utilized to create new drug candidates or enhance existing ones.

Synthetic Pathways

The synthetic pathways involving this compound often include:

- Nucleophilic substitution reactions : The chlorosulfonyl group can be replaced with nucleophiles under appropriate conditions.

- Esterification reactions : The dicarboxylate moiety can react with alcohols to form esters, which are useful in various applications including polymer chemistry.

Material Science

In material science, this compound has potential applications in creating functional materials. Its unique chemical properties allow it to be incorporated into polymers to enhance their thermal stability and mechanical strength. Research is ongoing to explore its use in developing advanced materials for electronics and coatings.

Case Study 1: Herbicidal Efficacy

A study conducted on the herbicidal efficacy of this compound demonstrated its effectiveness against several common weed species. The results indicated a significant reduction in weed biomass when applied at specific concentrations compared to untreated controls. This research supports its potential as a selective herbicide in agricultural practices.

Case Study 2: Synthesis of Novel Compounds

In another study focused on synthetic applications, researchers utilized this compound as a starting material to synthesize novel anti-cancer agents. By modifying the chlorosulfonyl group through nucleophilic substitution, they were able to create derivatives that showed promising activity against cancer cell lines.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl 2-(chlorosulfonyl)benzene-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes and proteins. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on these targets, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Substituted Benzene-Dicarboxylates

Structural and Functional Differences

- Substituent Effects: Electron-Withdrawing Groups (e.g., -NO₂, -SO₂Cl): These groups increase the electrophilicity of the benzene ring, enhancing reactivity in substitution reactions. The chlorosulfonyl group (-SO₂Cl) is particularly reactive toward nucleophiles (e.g., amines, alcohols), enabling facile derivatization . Electron-Donating Groups (e.g., -NH₂): Improve solubility in polar solvents and stabilize MOF frameworks via hydrogen bonding .

Reactivity :

- The chlorosulfonyl group in the target compound is more reactive than fluorosulfonyl (-SO₂F) due to the lower bond dissociation energy of Cl vs. F. This makes it preferable for synthesizing sulfonamides or sulfonate esters .

- In contrast, dimethyl terephthalate (DMT) lacks functional groups, limiting its utility beyond polymer synthesis .

Biological Activity

1,4-Dimethyl 2-(chlorosulfonyl)benzene-1,4-dicarboxylate, known by its CAS number 80998-70-5, is a sulfonyl-containing aromatic compound with potential biological activities. Its molecular formula is , and it has a molecular weight of approximately 292.69 g/mol. This compound's structure allows for various interactions in biological systems, making it a subject of interest in pharmacological research.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing sulfonyl groups have been shown to possess antibacterial and antifungal properties. In a study examining various thiazine derivatives, compounds with similar functional groups demonstrated effective inhibition against multiple bacterial strains and fungi .

Antitumor Activity

Preliminary studies suggest that the biological activity of sulfonyl derivatives extends to anticancer properties. Compounds structurally related to this compound have been tested for their efficacy against cancer cell lines. These studies often report IC50 values indicating the concentration required to inhibit cell growth by 50%, with some derivatives showing promising results in vitro .

The mechanisms through which these compounds exert biological effects are varied. For antimicrobial activity, the proposed mechanisms include disruption of bacterial cell walls and interference with essential metabolic processes. In cancer cells, the mechanism may involve apoptosis induction or cell cycle arrest .

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several sulfonyl-containing compounds against common pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 100 μg/mL for both Gram-positive and Gram-negative bacteria .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 50 | Staphylococcus aureus |

| Compound B | 75 | Escherichia coli |

| Compound C | 30 | Candida albicans |

Antitumor Activity Assessment

In another research effort focused on the antitumor potential of sulfonamide derivatives, compounds similar to this compound were tested against various cancer cell lines including breast and lung cancer models. The findings suggested that certain derivatives could reduce cell viability significantly at concentrations as low as 10 μM .

| Cell Line | IC50 (μM) | Compound Tested |

|---|---|---|

| MCF-7 (Breast) | 12 | Compound X |

| A549 (Lung) | 15 | Compound Y |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,4-Dimethyl 2-(chlorosulfonyl)benzene-1,4-dicarboxylate with high purity?

- Methodology:

- Begin with esterification of terephthalic acid using methanol and a catalyst (e.g., H₂SO₄) to form dimethyl benzene-1,4-dicarboxylate.

- Introduce the chlorosulfonyl group via sulfonation at the 2-position using chlorosulfonic acid under controlled anhydrous conditions.

- Monitor reaction progress via TLC and purify via recrystallization or column chromatography.

- Validate purity using melting point analysis and HPLC (≥99% purity) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodology:

- ¹H/¹³C NMR : Identify methyl ester protons (δ ~3.8–4.0 ppm) and aromatic protons influenced by the electron-withdrawing chlorosulfonyl group (δ ~8.0–8.5 ppm).

- FT-IR : Confirm ester C=O stretching (~1720 cm⁻¹) and sulfonyl S=O vibrations (~1360, 1170 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 306.6) and isotopic patterns for chlorine .

Advanced Research Questions

Q. How does the chlorosulfonyl group influence the topology and stability of metal-organic frameworks (MOFs) synthesized with this linker?

- Methodology:

- Coordination Effects : The chlorosulfonyl group can act as a weak coordinating site or steric hindrance, altering metal-node connectivity (e.g., with Al³⁺ or Bi³⁺). Compare with unsubstituted benzene-1,4-dicarboxylate MOFs (e.g., MIL-53) .

- Thermal Stability : Perform TGA to assess decomposition temperatures. Substituted linkers often reduce thermal stability due to weaker metal-linker bonds. For example, MIL-101 analogs show stability up to 300°C, while chlorosulfonyl derivatives may degrade earlier .

- Porosity Analysis : Use N₂ adsorption isotherms to measure surface area (BET) and pore volume. Chlorosulfonyl groups may reduce pore accessibility due to bulkiness .

Q. What strategies resolve discrepancies between theoretical and experimental pore sizes in MOFs incorporating this linker?

- Methodology:

- Computational Modeling : Simulate frameworks using software like Materials Studio to predict pore dimensions. Compare with experimental XRD-derived unit cell parameters .

- Solvent Effects : Account for framework flexibility during activation (e.g., solvent removal under vacuum at 150°C). Residual solvents can artificially reduce pore sizes in experimental data .

- In-Situ XRD : Monitor structural changes during activation to identify contraction/expansion phenomena .

Q. How can hydrolysis of the chlorosulfonyl group be mitigated during MOF synthesis?

- Methodology:

- Anhydrous Conditions : Use aprotic solvents (e.g., DMF, DMSO) and inert atmospheres (N₂/Ar) to prevent hydrolysis to sulfonic acid.

- Low-Temperature Synthesis : Conduct reactions at ≤80°C to minimize thermal degradation.

- Post-Synthetic Stabilization : Functionalize hydrolyzed sulfonic acid groups with hydrophobic agents (e.g., silanes) to restore stability .

Q. What role does this compound play in synthesizing stimuli-responsive polymers?

- Methodology:

- Polymer Design : Use the chlorosulfonyl group for post-polymerization modifications (e.g., nucleophilic substitution with amines or thiols).

- Stimuli Testing : Expose polymers to pH/temperature changes and monitor swelling behavior via dynamic light scattering (DLS). For example, sulfonamide-functionalized polymers exhibit pH-dependent solubility .

Data Contradiction Analysis

Q. How to address conflicting NMR and XRD data when characterizing coordination polymers derived from this compound?

- Methodology:

- Cross-Validation : Use solid-state NMR (e.g., ²⁷Al MAS-NMR for Al-based MOFs) to confirm metal-linker coordination, complementing XRD.

- Impurity Check : Perform elemental analysis (EA) to detect unreacted linker or metal salts that may distort NMR signals.

- Crystallinity Assessment : Compare XRD patterns with simulated data from single-crystal structures to identify amorphous phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.